molecular formula C17H19FN2O4S B5865338 5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5865338
M. Wt: 366.4 g/mol
InChI Key: FDTRMERUNFOWNG-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a dimethylsulfamoyl group, a fluorine atom, and a methoxyphenylmethyl group attached to a benzamide core.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)14-8-9-16(18)15(10-14)17(21)19-11-12-4-6-13(24-3)7-5-12/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTRMERUNFOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide include:

  • 4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide
  • 4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide
  • 4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s stability and reactivity, making it particularly valuable in various research and industrial applications .

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